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molecular formula C10H16N2 B1218992 N,N-Diethyl-P-phenylenediamine CAS No. 93-05-0

N,N-Diethyl-P-phenylenediamine

Cat. No. B1218992
M. Wt: 164.25 g/mol
InChI Key: QNGVNLMMEQUVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737138B2

Procedure details

N,N-diethyl-p-phenylenediamine (H2NC6H4N(CH2CH3)2, MW 164.25, 40 g, 244 mmol) was dissolved in diethyl ether (200 cm3). Hydrochloric acid (40 cm3, 37%) was added. The resulting solution was concentrated by rotary evaporation to give N,N-diethyl-p-phenylenediamine dihydrochloride as a light brown solid (57.76 g, 100%). dH (250 MHz; D2O): 7.68 (2H, m, ArH), 3.45 (4H, q, 7.25, NCH2), 1.19 (6H, t, 7.25, CH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)[CH3:2].[ClH:13]>C(OCC)C>[ClH:13].[ClH:13].[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)[CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)N)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C(C)N(C1=CC=C(C=C1)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 57.76 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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